molecular formula C18H18ClN3O4 B409980 1-(2-CHLORO-6-NITROPHENYL)-4-(4-METHOXYBENZOYL)PIPERAZINE

1-(2-CHLORO-6-NITROPHENYL)-4-(4-METHOXYBENZOYL)PIPERAZINE

Cat. No.: B409980
M. Wt: 375.8g/mol
InChI Key: RIHMZRJSBOXKJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-CHLORO-6-NITROPHENYL)-4-(4-METHOXYBENZOYL)PIPERAZINE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a chloro-nitro-phenyl group and a methoxy-phenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-CHLORO-6-NITROPHENYL)-4-(4-METHOXYBENZOYL)PIPERAZINE typically involves multi-step organic reactions. One common method starts with the nitration of 2-chloroaniline to form 2-chloro-6-nitroaniline. This intermediate is then reacted with piperazine under controlled conditions to yield 4-(2-chloro-6-nitro-phenyl)-piperazine. The final step involves the reaction of this intermediate with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-CHLORO-6-NITROPHENYL)-4-(4-METHOXYBENZOYL)PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Amines: Reduction of the nitro group yields amines.

    Substituted Derivatives: Substitution reactions yield various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, 1-(2-CHLORO-6-NITROPHENYL)-4-(4-METHOXYBENZOYL)PIPERAZINE is studied for its potential as a pharmacological agent. Its interactions with biological molecules can provide insights into new therapeutic targets.

Medicine

The compound is investigated for its potential medicinal properties, including its role as an inhibitor in various biochemical pathways. It may serve as a lead compound for developing new drugs.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for creating advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of 1-(2-CHLORO-6-NITROPHENYL)-4-(4-METHOXYBENZOYL)PIPERAZINE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [4-(2-Chloro-phenyl)-piperazin-1-yl]-(4-methoxy-phenyl)-methanone
  • [4-(2-Nitro-phenyl)-piperazin-1-yl]-(4-methoxy-phenyl)-methanone
  • [4-(2-Chloro-6-nitro-phenyl)-piperazin-1-yl]-(4-hydroxy-phenyl)-methanone

Uniqueness

The presence of both chloro and nitro groups in 1-(2-CHLORO-6-NITROPHENYL)-4-(4-METHOXYBENZOYL)PIPERAZINE makes it unique compared to similar compounds

Properties

Molecular Formula

C18H18ClN3O4

Molecular Weight

375.8g/mol

IUPAC Name

[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]-(4-methoxyphenyl)methanone

InChI

InChI=1S/C18H18ClN3O4/c1-26-14-7-5-13(6-8-14)18(23)21-11-9-20(10-12-21)17-15(19)3-2-4-16(17)22(24)25/h2-8H,9-12H2,1H3

InChI Key

RIHMZRJSBOXKJG-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(C=CC=C3Cl)[N+](=O)[O-]

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(C=CC=C3Cl)[N+](=O)[O-]

Origin of Product

United States

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